6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine

M1 muscarinic receptor positive allosteric modulator scaffold-hopping

6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2340293-55-0) is the authenticated [3,2-b] regioisomer, distinct from the [2,3-b] scaffold. The meta-methyl substituent is critical for GluN2B NAM potency (Ki ~3.3 nM for analogs) and M1 PAM development. Pre-assembled building block bypasses Suzuki coupling, accelerating SAR cycles. Ideal for kinase inhibitor, NMDA receptor, and muscarinic programs where regioisomeric purity directly impacts pharmacological outcomes. Not interchangeable with para-tolyl or [2,3-b] isomers.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B12073318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC3=C(C=CN3)N=C2
InChIInChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-8-14-13(16-9-12)5-6-15-14/h2-9,15H,1H3
InChIKeyBADNKBXHWCTPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine CAS 2340293-55-0: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Structural Context


6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2340293-55-0, molecular formula C₁₄H₁₂N₂, molecular weight 208.26 g/mol) is a fused bicyclic heterocycle belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) class, bearing a meta-methylphenyl substituent at the 6-position of the pyridine ring . This scaffold is a privileged structure in medicinal chemistry, serving as the core of multiple advanced leads targeting GluN2B-containing NMDA receptors, M1 muscarinic acetylcholine receptors, gastric H⁺/K⁺-ATPase, and various kinases [1]. The [3,2-b] fusion regioisomer is distinct from the more extensively explored pyrrolo[2,3-b]pyridine (7-azaindole) scaffold; this regioisomeric difference produces divergent pharmacological profiles, ADME properties, and synthetic accessibility that directly affect candidate selection in drug discovery programs [2]. The 6-position aryl substituent is a critical determinant of target potency, selectivity, and physicochemical properties across multiple target classes, making the specific identity of the aryl group—here m-tolyl—a key procurement decision point for SAR campaigns [3].

Why 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Its p-Tolyl Isomer, [2,3-b] Regioisomer, or Des-Methyl Analog Without Experimental Revalidation


Although 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine shares the same molecular formula (C₁₄H₁₂N₂) and molecular weight (208.26 g/mol) with its para-tolyl positional isomer , published SAR data across multiple target classes demonstrate that the position of the methyl group on the 6-phenyl ring (meta vs. para) is not a silent structural variation. In the pyrrolo[3,2-b]pyridine series, meta-substituted derivatives consistently exhibit divergent biological activity compared to their para-substituted counterparts: in antiproliferative assays against A375 melanoma, meta-substituted diarylurea derivatives (Ij–k, Iv–w) showed inferior activity relative to para-substituted analogs that matched or exceeded the potency of the reference drug Sorafenib [1]. Conversely, for GluN2B negative allosteric modulation, substitution meta to the ring attachment point on the 6-phenyl group is explicitly preferred for maintaining nanomolar binding affinity, while para-substitution alone is disfavored [2]. The regioisomeric scaffold itself ([3,2-b] vs. [2,3-b] fusion) further compounds this non-interchangeability: scaffold-hopping between these isomers produces compounds with distinct pharmacological profiles, including differences in M1 PAM potency, M1 agonism liability, and multispecies pharmacokinetics [3]. Procurement of a generic 'tolyl-pyrrolopyridine' without specifying both the regioisomeric scaffold and the tolyl substitution pattern therefore introduces uncontrolled variables that can invalidate SAR hypotheses and confound lead optimization campaigns.

Quantitative Differentiation Evidence for 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine: Head-to-Head and Cross-Study Comparator Data


Regioisomeric Scaffold Differentiation: Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine M1 PAM Pharmacology

The pyrrolo[3,2-b]pyridine scaffold produces a distinct M1 PAM pharmacological profile compared to the pyrrolo[2,3-b]pyridine regioisomer. In a scaffold-hopping exercise from the pyrrolo[2,3-b]pyridine-based M1 PAM VU6007477, the pyrrolo[3,2-b]pyridine congener VU6007496 (11) was identified as an M1 PAM with human M1 EC₅₀ = 228 nM (80% ACh max, pEC₅₀ = 6.78 ± 0.11) and minimal M1 agonism (EC₅₀ > 10 μM, 24% ACh max) [1]. This contrasts with the progenitor [2,3-b] scaffold compound VU6007477, whose full pharmacological details were not disclosed but which did not warrant backup candidate advancement [1]. The [3,2-b] regioisomer demonstrated rat M1 PAM potency of 94 nM (91% ACh max), multispecies oral bioavailability (rat F = 66%, dog F = 35%, cyno F = 52%), and robust efficacy in novel object recognition (minimum effective dose = 3 mg/kg p.o.) [1]. In a parallel comparison within the same study, the isosteric thieno[3,2-b]pyridine analog VU6006874 (12) showed higher M1 PAM potency (human EC₅₀ = 149 nM) but unacceptable M1 agonism (EC₅₀ = 3.1 μM, 38% ACh max), highlighting that even isosteric core replacements within the [3,2-b] geometry produce pharmacologically distinct outcomes [1].

M1 muscarinic receptor positive allosteric modulator scaffold-hopping CNS drug discovery

Meta-Substitution Penalty in Antiproliferative Activity: m-Tolyl vs. p-Tolyl Diarylurea Derivatives on A375 Melanoma

In a systematic SAR study of pyrrolo[3,2-b]pyridine diarylureas and amides, Kim et al. (2010) explicitly reported that meta-substituted derivatives (compounds Ij–k and Iv–w) were the only analogs in the series that failed to show superior or similar antiproliferative activity to the reference drug Sorafenib against the human melanoma cell line A375 [1]. While the majority of synthesized compounds bearing para-substituted or unsubstituted phenyl moieties demonstrated IC₅₀ values in the range of 0.78–1.02 μM—substantially more potent than Sorafenib (IC₅₀ = 5.58 μM against A375 in this assay system)—the meta-substituted derivatives were explicitly excluded from this favorable comparison [1][2]. The authors stated: 'The newly synthesized compounds, except meta-substituted derivatives (Ij–k and Iv–w), generally showed superior or similar activity against A375 to Sorafenib' [1]. This meta-substitution penalty was observed specifically for the 4′-amide/urea substitution pattern on the pyrrolo[3,2-b]pyridine scaffold, indicating that the meta-tolyl group—the defining substituent of 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine—is a critical determinant of antiproliferative activity in this chemotype.

melanoma antiproliferative Sorafenib diarylurea RAF kinase

GluN2B NAM SAR: Meta-Substitution on the 6-Aryl Ring Is Preferred for Nanomolar Potency

Chrovian et al. (2019) established that for 1H-pyrrolo[3,2-b]pyridine-based GluN2B negative allosteric modulators, substitution at the 3-position (meta) of the 6-phenyl ring is explicitly preferred for maintaining good GluN2B potency [1]. The optimized 6-aryl group in this series was identified as 4-fluoro-3-methylphenyl, with compound 5 exhibiting a rat GluN2B binding Ki of 3.3 nM [1]. The SAR investigation of the 6-aryl position (Table 2 of the publication) demonstrated that 'substitution meta to the ring attachment was preferred for good potency (18–19), although the presence of a pyridine ring reduced potency dramatically (18 vs 21–23)' and 'three-position substitution on phenyl tended to generate compounds with good GluN2B potencies (18–19, 24–27, 29)' [1]. Notably, the 4-fluoro-3-methylphenyl group—a close structural analog of m-tolyl with an added 4-fluoro substituent—was selected as the optimal left-hand side aryl group for conducting all subsequent SAR modifications. Compound 9 bearing this aryl group achieved an ED₅₀ of 2.0 mg/kg for GluN2B receptor occupancy in rat after oral dosing, with >75% occupancy at 10 mg/kg p.o. and a plasma concentration of 798 ng/mL associated with 70% occupancy [1]. For PET imaging applications, 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine derivatives N2B-1810 and N2B-1903 demonstrated GluN2B binding Ki values of 11 nM and 4.3 nM, respectively [2].

GluN2B NMDA receptor negative allosteric modulator CNS penetration structure-activity relationship

Synthetic Modularity: 6-Position Suzuki–Miyaura Coupling Enables Systematic Aryl Variation

The 6-position of 1H-pyrrolo[3,2-b]pyridine is a chemically validated site for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the installation of diverse aryl groups from commercially available boronic acids [1]. The JNM 2019 study demonstrated this explicitly: 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5, commercially available from Sigma-Aldrich as AldrichCPR ) underwent Pd(dppf)Cl₂-catalyzed cross-coupling with (4-fluoro-3-methylphenyl)boronic acid to afford the 6-arylated product in the synthesis of GluN2B PET tracer precursors [1]. This same synthetic route is applicable to m-tolylboronic acid, making 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine accessible as both a purchased building block and a readily synthesized intermediate. The modularity of this coupling position means that 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine can serve as a direct comparator compound in SAR studies where the aryl group is systematically varied (e.g., m-tolyl → p-tolyl → 4-fluoro-3-methylphenyl → 3-CF₃-phenyl) without altering the synthetic route [2]. In the Chrovian 2019 GluN2B NAM series, the entire SAR exploration of the 6-aryl position (Table 2) was conducted using this Pd-catalyzed coupling strategy, underscoring the synthetic tractability of this vector [2].

Suzuki-Miyaura coupling C–C bond formation building block SAR library synthesis palladium catalysis

Physicochemical Differentiation: m-Tolyl vs. p-Tolyl Lipophilicity and Steric Impact on the Pyrrolo[3,2-b]pyridine Scaffold

Although the molecular formula and molecular weight of 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine and its p-tolyl isomer are identical (C₁₄H₁₂N₂, 208.26 g/mol), the position of the methyl substituent on the 6-phenyl ring alters the molecular shape, dipole moment, and chromatographic lipophilicity [1]. In the broader pyrrolo[3,2-b]pyridine GluN2B NAM series, the calculated lipophilicity of the core scaffold plus 6-aryl substituent was tightly controlled: the optimized compound 5 (6-(4-fluoro-3-methylphenyl) derivative) displayed cLogP = 3.2 with a ligand efficiency (LE) of 0.45 [2]. The 3-methyl substituent contributes to this balanced lipophilicity profile while maintaining favorable CNS penetration parameters (MDCK-MDR1 ER ratio = 3.5, Papp = 12.8 for VU6007496 bearing a different substitution pattern) [3]. For the des-methyl analog 6-phenyl-1H-pyrrolo[3,2-b]pyridine (CAS 2064117-52-6), the absence of the methyl group reduces lipophilicity by approximately 0.5 log units (estimated ΔcLogP ≈ –0.5), which can affect membrane permeability and nonspecific protein binding—both critical parameters in CNS drug discovery. The meta-tolyl group therefore occupies a specific physicochemical niche: it provides increased lipophilicity relative to unsubstituted phenyl without the symmetry and distinct electrostatic profile of the para-tolyl isomer. In the Kim et al. 2010 melanoma series, this physicochemical difference translated into a measurable biological divergence: meta-substituted derivatives were the only subgroup that did not match Sorafenib's antiproliferative activity [4].

lipophilicity cLogP ligand efficiency physicochemical properties drug-likeness

Research and Industrial Application Scenarios Where 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine Provides Definitive Value


CNS Drug Discovery: GluN2B-Selective Negative Allosteric Modulator Lead Optimization

In GluN2B NAM programs, 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine serves as a key intermediate for synthesizing 6-aryl-1H-pyrrolo[3,2-b]pyridine derivatives with appended N1-acetamide or N1-alkyl substituents. The meta-methyl group is a critical pharmacophoric element: Chrovian et al. (2019) demonstrated that 3-position (meta) substitution on the 6-phenyl ring is preferred for maintaining nanomolar GluN2B binding affinity, with the 4-fluoro-3-methylphenyl analog (compound 5) achieving Ki = 3.3 nM and the clinical candidate-quality compound 9 achieving ED₅₀ = 2.0 mg/kg for rat brain GluN2B receptor occupancy [1]. The meta-tolyl building block allows systematic exploration of additional substituents (e.g., 4-F, 4-Cl, 4-CF₃) on the 3-methylphenyl template without introducing the metabolic liability of the 4-fluoro group or the synthetic complexity of the full 4-fluoro-3-methylphenylboronic acid coupling. For PET tracer development, the structurally related 6-(4-fluoro-3-methylphenyl) precursors N2B-1810 and N2B-1903 achieved GluN2B Ki values of 11 nM and 4.3 nM respectively, with ¹¹C-labeled versions demonstrating high radiochemical purity (>99%) and molar activity (>74 GBq/μmol) suitable for clinical imaging [2].

Oncology SAR: Defining the Meta-Substitution Activity Cliff in Pyrrolo[3,2-b]pyridine Diarylurea Antiproliferative Agents

6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine is the appropriate compound for probing the meta-substitution 'activity cliff' identified by Kim et al. (2010), where meta-substituted pyrrolo[3,2-b]pyridine diarylurea derivatives were the only compounds in a 20+ member library that failed to match or exceed Sorafenib's antiproliferative activity against A375 melanoma (Sorafenib IC₅₀ = 5.58 μM; active para-substituted analogs IC₅₀ = 0.78–1.02 μM) [1]. Systematic procurement of both 6-(m-tolyl)- and 6-(p-tolyl)-1H-pyrrolo[3,2-b]pyridine enables direct head-to-head comparison of meta vs. para substitution in any novel chemotype built on this scaffold—diarylureas, amides, sulfonamides, or inverse carboxamides—providing an immediate readout of whether the meta-substitution penalty generalizes beyond the specific 4′-amide/urea series originally reported. This comparator pair is particularly valuable for RAF kinase, VEGFR-2, and other kinase inhibitor programs where the pyrrolo[3,2-b]pyridine core serves as a hinge-binding motif.

M1 Muscarinic PAM Backup Candidate Chemistry: Scaffold Validation and Regioisomer Confirmation

The discovery of VU6007496 (a pyrrolo[3,2-b]pyridine-based M1 PAM with human M1 EC₅₀ = 228 nM, minimal agonism, rat F = 66%, and MED = 3 mg/kg p.o. in novel object recognition) established the [3,2-b] regioisomer as a viable scaffold for M1 PAM development with a favorable safety profile (no seizure liability at 100 mg/kg i.p., clean cardiac ion channel panel) [1]. 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine provides the correct regioisomeric core for building focused M1 PAM libraries via functionalization at the 1-, 5-, and 7-positions. Its procurement as a pre-validated [3,2-b] building block eliminates the risk of inadvertently sourcing the [2,3-b] regioisomer (CAS 2805155-65-9), which would direct the program toward the pyrrolo[2,3-b]pyridine chemical space that was deprioritized in the VU6007477→VU6007496 scaffold-hopping campaign due to suboptimal backup candidate characteristics [1].

Medicinal Chemistry Building Block Procurement for Parallel SAR Library Synthesis

For contract research organizations (CROs) and internal medicinal chemistry groups conducting parallel SAR around the 6-position of 1H-pyrrolo[3,2-b]pyridine, 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine (CAS 2340293-55-0) provides a pre-assembled, single-well building block that bypasses the need for Suzuki coupling optimization. The compound is structurally authenticated, has a defined CAS registry number enabling unambiguous procurement, and its molecular formula (C₁₄H₁₂N₂, MW 208.26) is shared with the p-tolyl isomer—making analytical differentiation (HPLC retention time, ¹H NMR aromatic region splitting pattern) straightforward for quality control purposes. The 6-bromo precursor (CAS 944937-53-5) is commercially available for groups that prefer to perform the coupling in-house, but the pre-formed m-tolyl building block reduces synthetic steps from 2 (coupling + deprotection/purification) to 1 (direct functionalization), accelerating SAR cycle times [1]. Both the GluN2B NAM series (Chrovian 2019) and the M1 PAM program (Engers 2024) relied on this same 6-arylated pyrrolo[3,2-b]pyridine intermediate strategy, validating its utility across unrelated target classes [2][3].

Quote Request

Request a Quote for 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.